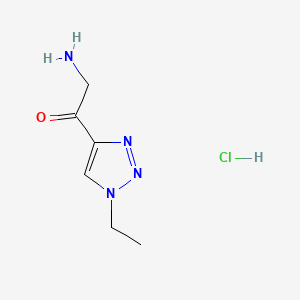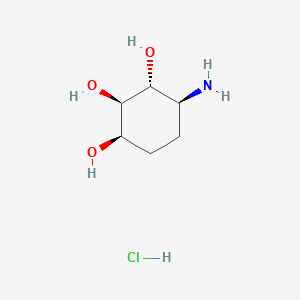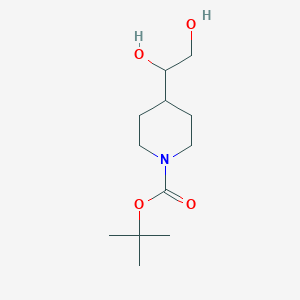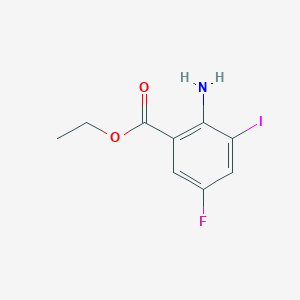
2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride is a synthetic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized using a “click” chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate precursor is reacted with ammonia or an amine.
Formation of the Ethanone Moiety: The ethanone group can be introduced through various organic reactions, such as oxidation of an alcohol or reduction of an ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the click chemistry step and large-scale crystallization for the purification of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated triazole derivatives.
科学研究应用
Chemistry
In chemistry, 2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical frameworks.
Biology
In biological research, this compound can be used as a probe to study enzyme activities or as a ligand in the development of new drugs. The triazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to the stability and reactivity of the triazole ring.
作用机制
The mechanism of action of 2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: A simpler analog without the ethanone and amino groups.
2-amino-1-(1H-1,2,3-triazol-4-yl)ethan-1-one: Lacks the ethyl group.
1-ethyl-1H-1,2,3-triazole: Lacks the ethanone and amino groups.
Uniqueness
2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride is unique due to the combination of the triazole ring with both an amino group and an ethanone moiety. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H11ClN4O |
|---|---|
分子量 |
190.63 g/mol |
IUPAC 名称 |
2-amino-1-(1-ethyltriazol-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C6H10N4O.ClH/c1-2-10-4-5(8-9-10)6(11)3-7;/h4H,2-3,7H2,1H3;1H |
InChI 键 |
LZBSESKEZZFFLX-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(N=N1)C(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino}acetic acid hydrochloride](/img/structure/B13514235.png)


![7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid](/img/structure/B13514251.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B13514252.png)





![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)


